molecular formula C8H9NO2S B11910882 6-(Thiophen-2-yl)morpholin-3-one CAS No. 76175-42-3

6-(Thiophen-2-yl)morpholin-3-one

Cat. No.: B11910882
CAS No.: 76175-42-3
M. Wt: 183.23 g/mol
InChI Key: DJFCDWXCPJYHJJ-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)morpholin-3-one is a chemical compound of interest in medicinal and organic chemistry research. It features a morpholin-3-one ring, a variant of the common morpholine pharmacophore, linked to a thiophene heterocycle. The morpholine ring is a privileged structure in drug discovery, found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Thiophene is a benzene bioisostere frequently used in medicinal chemistry to optimize the properties of drug candidates . While specific biological data for this compound is limited in the public domain, research on closely related morpholine-thiophene hybrids demonstrates their significant research value. Notably, such hybrids have been strategically designed and synthesized as potent inhibitors of the urease enzyme, a key virulence factor for pathogens like Helicobacter pylori . These studies indicate that the combination of morpholine and thiophene rings in a single molecular framework can produce strong enzyme inhibition, making this hybrid class a promising scaffold for developing new therapeutic agents . This compound serves as a versatile building block for the synthesis of more complex molecules and for exploring structure-activity relationships in various drug discovery programs. Researchers may utilize it in the design of novel inhibitors for enzymatic targets or in the development of new chemical entities for antimicrobial applications. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76175-42-3

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

6-thiophen-2-ylmorpholin-3-one

InChI

InChI=1S/C8H9NO2S/c10-8-5-11-6(4-9-8)7-2-1-3-12-7/h1-3,6H,4-5H2,(H,9,10)

InChI Key

DJFCDWXCPJYHJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=CS2

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Thiophen 2 Yl Morpholin 3 One and Its Derivatives

Retrosynthetic Analysis of the 6-(Thiophen-2-yl)morpholin-3-one Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. youtube.com For this compound, the primary disconnection points are the C-N and C-O bonds within the morpholin-3-one (B89469) ring. This approach reveals two main synthetic pathways involving the formation of one or two bonds during the cyclization step. researchgate.net

A common retrosynthetic strategy involves disconnecting the C6-N4 bond and the C5-O1 bond. This leads to two key precursors: a substituted thiophene (B33073) derivative and a suitable amino alcohol. For instance, a 2-(thiophen-2-yl)oxirane (B3055681) and an amino acid derivative could serve as starting materials. Alternatively, disconnection at the N4-C5 and O1-C2 bonds suggests a pathway starting from a thiophene-containing amino alcohol and a two-carbon electrophile, such as a haloacetyl halide.

Another viable retrosynthetic approach involves the disconnection of the C2-N3 bond, which points towards an intramolecular cyclization of an N-substituted-(2-hydroxyethyl)thiophene-2-carboxamide. This intermediate can be conceptually broken down further into 2-thiophene carbonyl chloride and 2-aminoethanol derivatives.

Precursor Synthesis and Functionalization Strategies for the Thiophene and Morpholin-3-one Moieties

The successful synthesis of the target scaffold relies heavily on the efficient preparation of its constituent thiophene and morpholin-3-one precursors.

The synthesis of functionalized thiophene precursors is a well-established field in heterocyclic chemistry. A variety of methods can be employed to introduce the necessary functional groups onto the thiophene ring, which will ultimately become part of the morpholin-3-one structure.

One common approach is the direct functionalization of thiophene itself. For example, Friedel-Crafts acylation of thiophene with an appropriate acyl halide can introduce a carbonyl group, which can then be further manipulated. For instance, reaction with 4-bromophenacyl bromide can yield a substituted thiophene derivative. orgsyn.org

Alternatively, a Willgerodt-Kindler reaction of acetophenone (B1666503) with morpholine (B109124) and sulfur can produce phenylthioacetic acid morpholide, a precursor that can be used to construct more complex thiophene-containing molecules. orgsyn.org The synthesis of thiophene-fused 1,10-phenanthrolines also highlights methods for creating complex thiophene-based structures. thieme.de

Precursor TypeSynthetic MethodStarting MaterialsKey ReagentsReference
Acyl ThiopheneFriedel-Crafts AcylationThiophene, Acyl HalideLewis Acid (e.g., AlCl₃) orgsyn.org
Thiophene CarboxamideAmidationThiophene Carboxylic AcidThionyl Chloride, Amine google.com
Thienyl AlkanolGrignard ReactionHalogenated Thiophene, EpoxideMagnesiumGeneral Knowledge

A straightforward method involves the reaction of an amino alcohol, such as ethanolamine, with a suitable electrophile like chloroacetyl chloride. chemicalbook.com This reaction forms an N-(2-hydroxyethyl) chloroacetamide intermediate, which is primed for intramolecular cyclization.

In a different approach, the reaction of N-protected amino acids with epoxides in the presence of a zinc halide catalyst can lead to the formation of substituted morpholin-2-ones, which can be further modified. researchgate.net The use of multicomponent reactions, such as the Ugi four-component reaction, can also provide rapid access to complex acyclic precursors for morpholinone synthesis. acs.orgacs.org For example, the reaction of a glycosyl amino alcohol, an aldehyde, an isocyanide, and phenylpropiolic acid can generate N-substituted 2-alkynamides, which can then undergo cyclization. acs.orgacs.org

Intermediate TypeSynthetic MethodStarting MaterialsKey ReagentsReference
N-(2-hydroxyethyl) amideAcylationAmino alcohol, Acyl halideBase (e.g., NaOH) chemicalbook.com
Substituted Amino AlcoholEpoxide Ring OpeningEpoxide, AmineLewis Acid (e.g., ZnCl₂) researchgate.net
Acyclic Ugi AdductUgi-4CRAmino alcohol, Aldehyde, Isocyanide, Carboxylic acidMethanol (B129727) acs.orgacs.org

Cyclization Strategies for the Formation of the this compound Ring System

The final and key step in the synthesis is the cyclization to form the morpholin-3-one ring. This can be achieved through either intermolecular or intramolecular pathways.

Intermolecular cyclization involves the reaction of two separate molecules to form the heterocyclic ring. A classic example is the reaction of an α-halo-ester with an amino alcohol. For instance, the reaction of ethyl chloroacetate (B1199739) with monoethanolamine can lead to the formation of morpholin-3-one. chemicalbook.com

Another intermolecular approach involves the reaction of a β-amino alcohol with a vinyl sulfonium (B1226848) salt. This method is noteworthy for its mild reaction conditions and high yields. bris.ac.uk The reaction proceeds through a conjugate addition followed by an intramolecular substitution to form the morpholine ring.

Intramolecular cyclization, where the ring is formed from a single molecule, is often a more efficient strategy. A widely used method is the base-mediated cyclization of an N-(2-hydroxyethyl) haloacetamide. The alkoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile, displacing the halide to form the morpholin-3-one ring. researchgate.net

Acid-catalyzed intramolecular hydroamination of N-protected amino acids containing an alkene or alkyne functionality is another powerful method for constructing the morpholin-2-one (B1368128) ring, which can be a precursor to the desired morpholin-3-one. core.ac.uk More recently, post-Ugi intramolecular cyclizations have been developed. For example, the triphenylphosphine-catalyzed 6-exo-dig cyclization of N-substituted 2-alkynamides provides a direct route to functionalized morpholinones under mild conditions. acs.orgacs.org

Cyclization TypeKey IntermediateReagents/CatalystKey FeaturesReference
Intermolecularα-halo-ester and amino alcoholBaseClassical and straightforward chemicalbook.com
Intermolecularβ-amino alcohol and vinyl sulfonium saltTriethylamineMild conditions, high yield bris.ac.uk
IntramolecularN-(2-hydroxyethyl) haloacetamideBase (e.g., KOH)Efficient and common researchgate.net
IntramolecularN-substituted 2-alkynamide (from Ugi)TriphenylphosphineMetal-free, mild conditions acs.orgacs.org
IntramolecularN-protected amino acid with unsaturationAcid (e.g., Trifluoromethanesulfonic acid)Metal-free, good to excellent yields core.ac.uk

Multicomponent Reaction Sequences Leading to the Morpholin-3-one Core

Multicomponent reactions (MCRs) offer a powerful and efficient route for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. tandfonline.com These reactions are characterized by high atom economy, step efficiency, and the ability to generate diverse molecular libraries. tandfonline.commdpi.com The synthesis of the morpholin-3-one scaffold, a key structural motif, can be effectively achieved through MCR strategies.

One notable approach involves a one-pot process combining three or more reactants to rapidly assemble the core structure. mdpi.com For instance, a strategy analogous to the Ugi-Zhu three-component reaction can be envisioned for the synthesis of substituted morpholinones. researchgate.net Such a reaction could involve an amino alcohol, an aldehyde (such as thiophene-2-carboxaldehyde), and an isocyanide, which upon reaction and subsequent intramolecular cyclization would yield the desired this compound. The convergence and modularity of MCRs make them highly attractive for creating derivatives by simply varying the initial building blocks. mdpi.com

The Gewald reaction, a well-known MCR for synthesizing 2-aminothiophenes, highlights the utility of such processes in constructing the thiophene portion of the target molecule. tandfonline.com While not directly forming the morpholinone ring, integrating a Gewald-type reaction with subsequent cyclization steps represents a plausible multicomponent strategy. These reactions often proceed through a sequence of condensations and cyclizations, underscoring the efficiency of MCRs in building heterocyclic systems. tandfonline.comnih.gov

Optimization of Reaction Parameters and Conditions for Enhanced Yield and Selectivity

The success of any synthetic route, particularly multicomponent reactions, hinges on the careful optimization of reaction parameters. Factors such as solvent, catalyst, temperature, and pressure play critical roles in determining the reaction's efficiency, yield, and selectivity.

The choice of solvent can profoundly influence reaction outcomes by affecting reactant solubility, reaction rates, and even the stability of intermediates and transition states. In the synthesis of complex heterocyclic systems containing thiophene and morpholine moieties, a range of solvents has been tested to identify the optimal medium. mdpi.com For instance, in a related multicomponent synthesis, toluene (B28343) was found to be superior to methanol (MeOH), ethanol (B145695) (EtOH), and acetonitrile (B52724) (CH3CN), as it better solubilized the reactants, leading to a higher yield. mdpi.comresearchgate.net In other syntheses of heterocyclic compounds, polar aprotic solvents like dimethylformamide (DMF) have proven effective. researchgate.net The selection of the solvent is often empirical, requiring screening to find the ideal conditions for a specific transformation. researchgate.netresearchgate.net

Table 1: Effect of Solvents on the Yield of a Representative Multicomponent Reaction

EntrySolventYield (%)Reference
1Toluene73 mdpi.com
2Methanol (MeOH)55 mdpi.comresearchgate.net
3Ethanol (EtOH)60 mdpi.comresearchgate.net
4Acetonitrile (CH3CN)45 mdpi.com
5Dimethylformamide (DMF)92 researchgate.net

Catalysis is fundamental to modern organic synthesis, enabling reactions with high efficiency and selectivity. For the synthesis of thiophene-containing morpholinones, both Lewis and Brønsted acids can be employed to catalyze key bond-forming steps. mdpi.com In the context of MCRs, Lewis acids such as Ytterbium(III) triflate (Yb(OTf)3), Scandium(III) triflate (Sc(OTf)3), and Indium(III) chloride (InCl3) have been screened. mdpi.com Yb(OTf)3, in particular, has been shown to provide superior yields in the synthesis of complex heterocyclic structures. mdpi.comresearchgate.net The catalyst loading is another critical parameter to optimize; while a sufficient amount is needed for efficient conversion, excessive catalyst can lead to side reactions or be economically unviable. researchgate.net Optimization studies have shown that for certain reactions, a catalyst load of 2 mol% is optimal, with a decrease to 1 mol% significantly reducing the yield and an increase to 3 mol% offering no significant improvement. researchgate.net

Table 2: Catalyst Screening for a Representative Heterocycle Synthesis

EntryCatalystSolventYield (%)Reference
1Sc(OTf)3Toluene65 mdpi.com
2Yb(OTf)3Toluene73 mdpi.com
3InCl3Toluene58 mdpi.com
4NH4ClToluene30 mdpi.com

Temperature and pressure are fundamental thermodynamic parameters that can be manipulated to control reaction kinetics and shift chemical equilibria. Increasing the temperature generally increases the reaction rate but can also promote decomposition or the formation of undesired byproducts. acs.org The thermal stability of the morpholine ring itself has been studied under superheated steam conditions, with degradation kinetics found to be first-order and highly temperature-dependent. acs.org In synthetic applications, microwave irradiation is often used as an efficient heating source to reduce reaction times and improve yields. mdpi.comresearchgate.net For example, a multi-step, one-pot synthesis was successfully conducted with sequential heating steps at 65 °C, 70 °C, and 80 °C under microwave conditions. mdpi.com

Pressure can also influence reaction outcomes, particularly for reactions involving gaseous reagents or where the transition state volume differs significantly from the reactants. osti.gov While less commonly varied in standard laboratory synthesis of such heterocyles, its effect can be significant. For instance, studies on amine thermolysis have shown that degradation rates can decrease with increasing pressure. acs.org The interplay between temperature and pressure is complex and can affect product branching and yields in gas-phase reactions. osti.govarxiv.org

Stereoselective Synthesis of Chiral this compound Stereoisomers

The introduction of a stereocenter at the C6 position of this compound necessitates the use of asymmetric synthesis techniques to produce enantiomerically pure or enriched compounds. This is crucial as the biological activity of chiral molecules often resides in a single enantiomer. wikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net This well-established strategy involves attaching a readily available chiral molecule (the auxiliary) to a prochiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. researchgate.netnumberanalytics.com Common chiral auxiliaries derived from natural sources, such as Evans oxazolidinones, pseudoephedrine, and camphorsultam, could be adapted for the synthesis of chiral this compound. wikipedia.orgresearchgate.net For example, an N-acylated chiral auxiliary could undergo a diastereoselective alkylation or aldol-type reaction with a thiophene-containing electrophile, establishing the stereocenter at the C6 position before cyclization and removal of the auxiliary. wikipedia.org

Asymmetric catalysis offers an alternative, more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. numberanalytics.com Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool. For instance, chiral amines can catalyze reactions via iminium ion activation, a strategy that could be applied to the asymmetric synthesis of the morpholinone core. princeton.edu Similarly, polymer-supported synthesis using immobilized chiral amino acids like serine or threonine as starting materials provides a pathway to stereoselectively form morpholine-3-carboxylic acid derivatives, which are precursors to the target molecule. nih.gov

Diastereoselective and Enantioselective Approaches

The development of stereoselective methods for the synthesis of chiral morpholinones is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. While the direct diastereoselective or enantioselective synthesis of this compound is not extensively documented in the provided results, general methodologies for the asymmetric synthesis of substituted morpholinones can be applied.

Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.orgacs.org This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, yielding morpholinones with high enantiomeric excess (ee). acs.orgacs.org For instance, the reaction of phenylglyoxal (B86788) hydrate (B1144303) with 2-(phenylamino)ethan-1-ol using a chiral phosphoric acid catalyst can produce the corresponding morpholinone in high yield and ee. acs.org The absolute configuration of the products can often be determined by single-crystal X-ray diffraction analysis. acs.org

Another approach involves the use of chiral auxiliaries. For example, enantiopure 1,2-amino alcohols can be reacted with arylglyoxals in a Brønsted acid-catalyzed condensation and rearrangement to form morpholinones with high diastereoselectivity. researchgate.net The choice of catalyst can influence the sense of asymmetric induction, allowing for the selective formation of different diastereomers. acs.org

Asymmetric hydrogenation of dehydromorpholines catalyzed by transition metal complexes, such as those containing rhodium and a bisphosphine ligand with a large bite angle, represents another powerful strategy for accessing chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.gov This method typically involves the formation of the stereocenter after the initial construction of the morpholine ring. nih.govresearchgate.net

A one-pot, three-step process for the catalytic and enantioselective synthesis of morpholin-2-ones has also been reported, starting from commercially available aldehydes and (phenylsulfonyl)acetonitrile. thieme-connect.com This domino reaction involves an asymmetric epoxidation mediated by an organocatalyst, followed by a ring-opening cyclization with an aminoethanol equivalent. thieme-connect.com

Table 1: Comparison of Enantioselective Synthetic Methods for Morpholinones This table is interactive. Users can sort and filter the data.

Method Catalyst/Auxiliary Starting Materials Key Features Reference
Catalytic Enantioselective Rearrangement Chiral Phosphoric Acid Aryl/alkylglyoxals, 2-(arylamino)ethan-1-ols Domino [4+2] heteroannulation and 1,2-aryl/alkyl shift. acs.orgacs.org
Chiral Auxiliary-Based Synthesis Enantiopure 1,2-amino alcohols Arylglyoxals Brønsted acid-catalyzed condensation and rearrangement. researchgate.net
Asymmetric Hydrogenation Bisphosphine-Rhodium Complex Dehydromorpholines Forms stereocenter after cyclization; high enantioselectivities. nih.gov
Domino Ring-Opening Cyclization Organocatalyst (modified quinine) Aldehydes, (phenylsulfonyl)acetonitrile, 2-aminoethanol One-pot, three-step process with asymmetric epoxidation. thieme-connect.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is of growing importance to minimize environmental impact. researchgate.net

Research into solvent-free and aqueous reaction conditions aims to reduce the reliance on volatile and often toxic organic solvents. Multicomponent reactions (MCRs) for the synthesis of thiophene derivatives have been successfully carried out in aqueous media. nih.gov For example, the synthesis of thiophenes has been achieved by reacting aldehydes, activated methylene (B1212753) halides, and elemental sulfur with 1,3-dicarbonyl compounds in water. nih.gov While not specific to this compound, these methodologies demonstrate the feasibility of using water as a solvent for the synthesis of thiophene-containing heterocycles.

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govyoutube.comnih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds, including those containing morpholine and thiophene moieties. mdpi.commdpi.comresearchgate.net For instance, the synthesis of 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one was achieved in less than one hour with a 73% yield using microwave irradiation. mdpi.comresearchgate.net Microwave irradiation can also enhance the regioselectivity and stereoselectivity of reactions, which is a significant advantage in the synthesis of complex molecules. nih.gov The use of microwave heating in the synthesis of pyridophenoxazinones from quinoline-5,8-dione and substituted 2-aminophenols resulted in significantly increased yields and shorter reaction times compared to classical methods. core.ac.uk

Scalable Synthesis and Process Development for this compound

The development of scalable synthetic routes is essential for the large-scale production of pharmaceutical intermediates. While specific details on the scalable synthesis of this compound are limited in the provided results, general principles for scaling up morpholinone synthesis can be considered.

A patent describes a large-scale synthesis of morpholin-3-one where the final cyclization step is carried out in a 50 L reactor, yielding 2.68 kg of the product with a 94.6% yield. chemicalbook.com This process involves heating the precursor in toluene with trifluoroacetic acid, followed by a series of work-up and recrystallization steps. chemicalbook.com

Furthermore, a simple and high-yielding one or two-step protocol for the conversion of 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK has been reported, with several examples conducted on a >50 g scale. chemrxiv.org This method offers significant environmental and safety benefits over traditional approaches. chemrxiv.org The development of efficient protocols for common N-heterocyclic carbene precursors, which can be used as catalysts in various reactions, has also been a focus, with some procedures optimized for scale-up. beilstein-journals.org

Comprehensive Spectroscopic and Spectrometric Elucidation of 6 Thiophen 2 Yl Morpholin 3 One Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

No experimental ¹H, ¹³C, or ¹⁵N NMR data for 6-(Thiophen-2-yl)morpholin-3-one has been found in the reviewed scientific literature.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Specific 2D NMR studies (COSY, HSQC, HMBC, NOESY) to confirm the connectivity and stereochemistry of this compound are not available in published research.

Solid-State NMR for Understanding Crystalline Forms and Polymorphism

There are no available solid-state NMR studies concerning the crystalline forms or polymorphism of this compound.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data that would confirm the exact mass and molecular formula of this compound could be located.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Studies involving tandem mass spectrometry to analyze the fragmentation pathways of this compound have not been found.

Ionization Techniques (ESI, MALDI) for Diverse Sample Matrices

For related morpholine (B109124) and thiophene-containing compounds, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed in mass spectrometry. ESI is particularly suitable for polar molecules and is often used to determine the molecular weight of reaction products in solution. MALDI-TOF (Time-of-Flight) mass spectrometry is another powerful tool, especially for analyzing larger molecules or for obtaining information from solid samples. For this compound, one would expect to observe the protonated molecule [M+H]⁺ as a prominent peak in the mass spectrum under positive ion mode ESI. However, no such experimental data has been documented in the searched scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

In the hypothetical FTIR spectrum of this compound, characteristic absorption bands would be expected. These would include stretching vibrations for the C=O group of the lactam, typically appearing in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the morpholine ring would likely be observed around 3200-3400 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would produce a strong band around 1100 cm⁻¹. Vibrations associated with the thiophene (B33073) ring, including C-H and C=C stretching, would also be present. Without experimental data, a precise table of absorption bands cannot be compiled.

Raman Spectroscopy for Vibrational Fingerprinting and Molecular Symmetries

Raman spectroscopy provides complementary information to FTIR. The thiophene ring, in particular, often exhibits strong and characteristic Raman scattering peaks. The symmetric stretching of the thiophene ring is a notable feature. The C=O and C-S stretching vibrations would also be Raman active. A detailed analysis of the Raman spectrum could offer insights into the molecule's symmetry and conformational state. However, no published Raman spectra for this specific compound are available.

X-ray Crystallography for Unambiguous Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles

A single-crystal X-ray diffraction study of this compound would provide definitive information on its molecular structure. This would include the precise bond lengths of all covalent bonds (e.g., C-C, C-N, C-O, C-S), the bond angles between adjacent atoms, and the torsion angles that define the conformation of the morpholine ring and the relative orientation of the thiophene ring. Such data is crucial for understanding the steric and electronic effects within the molecule.

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., involving the N-H group of the morpholine and the C=O group of a neighboring molecule) and π-π stacking interactions between the thiophene rings of adjacent molecules. These interactions are fundamental to the physical properties of the solid material.

Due to the absence of specific scientific literature detailing the chiroptical spectroscopy of this compound, this section cannot be populated with the detailed research findings and data tables as requested.

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are instrumental in elucidating the stereochemistry of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing crucial information about the absolute configuration and conformational properties of enantiomers.

For the chiral isomers of this compound, which possesses a stereocenter at the C6 position of the morpholin-3-one (B89469) ring, one would theoretically expect to observe distinct CD and ORD spectra for the (R)- and (S)-enantiomers. The sign and magnitude of the Cotton effects in the CD spectrum, as well as the shape of the ORD curve, would be characteristic of each isomer. These spectral features are dictated by the spatial arrangement of the thiophenyl and morpholinone chromophores and their electronic transitions.

However, a comprehensive search of available scientific databases and literature reveals no published studies that have performed the synthesis, chiral resolution, and subsequent chiroptical analysis of the enantiomers of this compound. Therefore, no experimental data on their specific rotation, CD maxima/minima, or ORD curves are available to be presented and discussed in this article.

The generation of such data would necessitate the following experimental steps:

Development of a synthetic route to produce racemic this compound.

Separation of the enantiomers, typically through chiral chromatography or diastereomeric salt formation.

Analysis of the purified enantiomers using CD and ORD spectroscopy to record their respective spectra.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the chiroptical properties and to correlate the experimental spectra with the absolute configuration of each enantiomer.

Without such foundational research, any discussion on the specific chiroptical properties of this compound isomers would be purely speculative and fall outside the scope of a scientifically accurate and evidence-based article.

Theoretical Chemistry and Computational Modeling of 6 Thiophen 2 Yl Morpholin 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 6-(Thiophen-2-yl)morpholin-3-one, these calculations can reveal the distribution of electrons and energy levels, which are key determinants of its chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the coordinates of the atoms that correspond to the lowest possible energy state on the potential energy surface. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. materialsciencejournal.org The optimization process ensures that the calculated properties are for the most stable conformation of the molecule, providing a reliable foundation for further analysis. The agreement between theoretically calculated parameters and experimental data, where available, serves as a validation of the computational method used. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The thiophene (B33073) ring, being electron-rich, is expected to contribute significantly to the HOMO, while the electron-withdrawing nature of the carbonyl group in the morpholin-3-one (B89469) ring would likely influence the LUMO. rsc.org

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDescriptionImplication for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential.Indicates the propensity to donate electrons. A higher energy suggests greater nucleophilicity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity.Indicates the propensity to accept electrons. A lower energy suggests greater electrophilicity.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A larger gap implies higher kinetic stability and lower chemical reactivity.

Electrostatic potential (ESP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.net Typically, regions of negative potential (often colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as those around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive potential (usually colored blue) signify electron-poor areas that are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net

For this compound, the ESP surface would likely show a significant negative potential around the carbonyl oxygen of the morpholinone ring and the sulfur atom of the thiophene ring, highlighting these as potential sites for hydrogen bonding or coordination with electrophiles. The hydrogen atom on the nitrogen of the morpholinone ring would exhibit a positive potential, making it a likely hydrogen bond donor.

Molecular Electrostatic Potential (MEP) mapping provides a graphical representation of the electrostatic potential on the molecular surface. This map is crucial for understanding intermolecular interactions, as it identifies the electron-rich and electron-deficient regions of a molecule. researchgate.netnih.gov The MEP is calculated by considering the interaction energy between a positive point charge and the molecule's electron density and nuclei.

In the MEP map of this compound, the most negative regions, indicating the highest electron density, would be anticipated around the carbonyl oxygen and the sulfur atom. The area around the N-H group would be the most positive region, indicating its potential as an electrophilic site. The thiophene ring itself would also exhibit a region of negative potential due to its π-electron system. rsc.org This detailed mapping helps in predicting how the molecule will interact with biological targets or other reactants. nih.gov

Conformational Analysis and Energy Landscape Exploration of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its internal coordinates, such as dihedral angles, while optimizing the rest of the geometry. q-chem.comntu.edu.sg This allows for the identification of stable conformers (local minima on the PES) and the energy barriers between them (transition states). researchgate.netnih.gov

For this compound, a key conformational feature would be the rotation around the single bond connecting the thiophene ring to the morpholin-3-one ring. A PES scan of this dihedral angle would reveal the most stable rotational isomers and the energy required to interconvert between them. The morpholin-3-one ring itself can exist in different conformations, such as chair or boat forms, and the PES would help in determining the most energetically favorable form. Understanding the conformational preferences and the energy landscape is essential for predicting how the molecule might bind to a receptor or participate in a chemical reaction.

Global Minimum Conformer Identification

The identification of the global minimum conformer of this compound is a critical first step in its theoretical characterization. This conformer represents the most stable three-dimensional arrangement of the molecule and serves as the foundation for subsequent computational analyses. The process typically involves a systematic search of the molecule's conformational space.

A common approach is to perform a stochastic or systematic conformational search using molecular mechanics force fields, such as MMFF94 or Amber. This initial, computationally less expensive step generates a large number of potential conformers. These are then typically clustered based on root-mean-square deviation (RMSD) to identify unique geometries. The lowest energy conformers from this search are then subjected to more accurate quantum mechanical geometry optimizations, often using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The relative energies of these optimized conformers are then compared to identify the global minimum.

For this compound, the key degrees of freedom determining its conformation are the puckering of the morpholinone ring and the rotational orientation of the thiophene ring relative to the morpholinone core. The morpholinone ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair form generally being the most stable. The dihedral angle between the thiophene and morpholinone rings is another crucial parameter.

Parameter Description Typical Value Range
Morpholinone Ring PuckerDescribes the 3D shape of the morpholinone ring.Chair, Boat, Twist-Boat
Dihedral Angle (Thiophene-Morpholinone)The angle of rotation between the two ring systems.0° - 180°

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments, providing insights into its flexibility and interactions with solvent molecules.

Simulation Protocols in Different Solvent Environments

To understand how the solvent influences the behavior of this compound, MD simulations are typically performed in explicit solvent models. Common choices include water (e.g., TIP3P, SPC/E) to represent a polar protic environment, and other organic solvents like dimethyl sulfoxide (B87167) (DMSO) or chloroform (B151607) to mimic different polarity and hydrogen bonding capabilities.

A standard simulation protocol would involve:

System Setup: A single molecule of this compound is placed in a periodic box of the chosen solvent.

Energy Minimization: The system's energy is minimized to remove any unfavorable contacts or steric clashes.

Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K or 310 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable density.

Production Run: A long simulation (typically nanoseconds to microseconds) is run in the NVT or NPT ensemble to collect trajectory data for analysis.

Analysis of Conformational Fluctuations and Molecular Flexibility

The trajectory data from MD simulations can be analyzed to understand the conformational flexibility of this compound. Key analyses include:

Root-Mean-Square Fluctuation (RMSF): This calculates the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. For this compound, higher RMSF values might be expected for the thiophene ring and the non-amide part of the morpholinone ring.

Dihedral Angle Analysis: Tracking the key dihedral angles over time reveals the accessible conformational space and the frequency of transitions between different conformations.

Solvent Expected RMSD (Å) Key Conformational Observations
WaterLowerMore compact conformations due to hydrophobic effects on the thiophene ring.
DMSOHigherGreater flexibility and a wider range of accessible conformations.
ChloroformIntermediateIntermediate flexibility, influenced by weaker solute-solvent interactions.

Computational Reaction Mechanism Studies for Synthetic Pathways and Transformations

Computational chemistry can elucidate the mechanisms of chemical reactions involving this compound, providing detailed information about the energy landscape of the reaction.

Transition State Characterization and Activation Energy Calculations

For a proposed reaction, such as the synthesis or a subsequent transformation of this compound, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Methods like the synchronous transit-guided quasi-Newton (STQN) method are often employed to find an initial guess for the TS geometry. This structure is then fully optimized. A key characteristic of a true TS is the presence of a single imaginary frequency in the vibrational frequency analysis, which corresponds to the motion along the reaction coordinate.

Once the TS is located and confirmed, the activation energy (ΔE‡) can be calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction's kinetic feasibility.

Investigation of Reaction Intermediates and Reaction Pathways

By connecting the reactants, transition states, and products, a complete reaction pathway can be mapped out. This may involve the identification of reaction intermediates, which are local minima on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state to follow the reaction path downhill to the reactants and products, confirming that the located TS connects the intended species.

For a hypothetical hydrolysis of the amide bond in this compound, the reaction pathway would likely involve the formation of a tetrahedral intermediate.

Reaction Step Species Relative Energy (kcal/mol)
1Reactants (this compound + H2O)0
2Transition State 1 (Nucleophilic attack)+25
3Tetrahedral Intermediate+10
4Transition State 2 (Proton transfer)+15
5Products (Ring-opened acid and amine)-5

Quantitative Structure-Property Relationship (QSPR) Modeling of Derived Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. nih.gov This methodology is predicated on the principle that the structure of a molecule, as defined by various molecular descriptors, inherently determines its properties. nih.gov By establishing a mathematical correlation between these descriptors and a known property, a model can be developed to forecast that property for novel or untested compounds. nih.gov

For a molecule such as this compound, a QSPR study would commence with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, including its topology, geometry, and electronic and physicochemical characteristics. nih.gov The selection of appropriate descriptors is a critical step, as it directly influences the predictive power of the resulting QSPR model. nih.gov

The development of a robust QSPR model involves several key stages: the generation of molecular descriptors, the selection of the most relevant descriptors using statistical techniques like multiple linear regression, and rigorous model validation to ensure its predictive reliability. nih.gov While no specific QSPR studies focused exclusively on this compound have been reported in the reviewed literature, the principles of QSPR can be applied to understand which of its structural features would be of interest in such a theoretical study. The presence of the thiophene ring, a known bio-isostere of the benzene (B151609) ring, and the morpholinone core suggests that descriptors related to aromaticity, heteroatom content, and hydrogen bonding capacity would be particularly relevant. mdpi.com

Hypothetical Molecular Descriptors for this compound

In a hypothetical QSPR study of this compound, a variety of molecular descriptors would be calculated to build a predictive model. The following table provides a representative, though not exhaustive, list of such descriptors that would be considered. These descriptors are categorized by the type of molecular feature they represent.

Descriptor CategoryDescriptor NameDescription
Topological Descriptors Wiener IndexA measure of the sum of distances between all pairs of atoms in the molecule, reflecting its branching.
Kier & Hall Molecular Connectivity IndicesThese indices describe the degree of branching and connectivity within the molecular graph.
Geometrical Descriptors Molecular Surface AreaThe total surface area of the molecule, which is relevant for interactions with other molecules.
Molecular VolumeThe volume occupied by the molecule.
Electronic Descriptors Dipole MomentA measure of the overall polarity of the molecule, arising from the distribution of partial charges.
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity.
Physicochemical Descriptors LogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity or hydrophobicity.
Polar Surface Area (PSA)The surface area contributed by polar atoms (typically oxygen and nitrogen), which is important for membrane permeability.

The selection of the most informative descriptors from a larger pool is typically achieved through statistical methods to create a model that is both accurate and interpretable. The ultimate goal of such a QSPR model would be to predict a specific property of this compound and its derivatives without the need for experimental measurement. nih.gov

Structure Interaction Relationship Sir Studies at the Molecular Level in Vitro and Computational

Computational Ligand Design Principles Utilizing the 6-(Thiophen-2-yl)morpholin-3-one Scaffold

The design of new ligands based on a core scaffold like this compound is a key strategy in drug discovery to identify molecules with improved potency, selectivity, and pharmacokinetic profiles. Computational methods are instrumental in rationally guiding these design efforts.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful techniques used to explore new chemical space while retaining the key biological activity of a parent molecule. nih.govu-strasbg.fr These strategies involve modifying the core structure or peripheral functional groups to enhance properties such as binding affinity, metabolic stability, or to circumvent patent-protected chemical matter. nih.govresearchgate.net

Scaffold Hopping: This approach entails replacing the central morpholin-3-one (B89469) core with a different chemical framework that maintains a similar three-dimensional arrangement of key interaction features. nih.govresearchgate.net For the this compound scaffold, several alternative heterocyclic systems could be considered. The goal is to mimic the spatial orientation of the thiophene (B33073) substituent and the hydrogen bond donor/acceptor capabilities of the morpholinone ring.

Interactive Table: Potential Scaffold Hops for the Morpholin-3-one Core

Original ScaffoldPotential Replacement ScaffoldsRationale for Replacement
Morpholin-3-onePiperidin-3-oneMaintains the six-membered ring and carbonyl group, alters the heteroatom from oxygen to nitrogen, potentially introducing a new interaction point or modifying solubility.
Thiazolidin-3-oneA five-membered ring alternative that preserves the keto-amide functionality and introduces a sulfur atom, which could influence ring pucker and interactions.
Oxazolidin-2-oneIsomeric five-membered ring system, presenting a different arrangement of heteroatoms and carbonyl group, which could lead to altered vector projections of substituents.
Pyrrolidin-2-oneA common lactam structure that can mimic the hydrogen bonding pattern of the morpholinone.

Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. nih.gov The thiophene ring in this compound is a well-known bioisostere of a phenyl ring. mdpi.comnih.gov This substitution can influence metabolic stability and binding interactions. nih.gov

Interactive Table: Bioisosteric Replacements for the Thiophene Ring

Original GroupPotential Bioisosteric ReplacementsPotential Impact on Properties
ThiophenePhenylClassical bioisostere, may alter electronic properties and susceptibility to metabolism. mdpi.com
PyridineIntroduces a nitrogen atom, creating a potential hydrogen bond acceptor and altering the aromatic system's electronics.
FuranOxygen-containing five-membered aromatic ring, can modify polarity and hydrogen bonding capacity.
ThiazoleContains both sulfur and nitrogen, offering different hydrogen bonding and coordination possibilities.

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) is a method that starts with identifying small chemical fragments that bind weakly to a biological target. nih.gov These fragments are then grown or linked together to produce a higher-affinity lead compound. The this compound scaffold itself can be deconstructed into key fragments: the thiophene ring and the morpholin-3-one core.

In a hypothetical FBDD approach targeting a specific protein, one could screen a library of thiophene-containing fragments to identify those that bind to a hydrophobic pocket. Separately, morpholinone-like fragments could be screened for interactions with polar residues. Hits from both screens could then be computationally or synthetically linked to recreate or design novel molecules based on the this compound motif. This approach allows for the efficient exploration of chemical space and can lead to ligands with better ligand efficiency. nih.gov

Molecular Docking Simulations of this compound with Theoretical Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. d-nb.infonih.gov It is widely used to predict the binding mode and estimate the binding affinity of a small molecule to a protein target.

Prediction of Binding Modes and Interaction Fingerprints

In the absence of a known biological target for this compound, we can hypothesize its interaction with a theoretical protein binding site. A plausible binding site would possess a hydrophobic pocket to accommodate the thiophene ring and polar residues capable of forming hydrogen bonds with the morpholin-3-one moiety.

A molecular docking simulation would likely predict that the thiophene ring engages in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. The morpholin-3-one core offers several points for hydrogen bonding: the lactam nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors. nih.gov

Interaction Fingerprints: Following a docking simulation, an interaction fingerprint can be generated to summarize the key interactions between the ligand and the protein. nih.gov This provides a concise representation of the binding mode.

Interactive Table: Hypothetical Interaction Fingerprint for this compound

Ligand Atom/GroupProtein Residue (Hypothetical)Interaction Type
Thiophene RingPhenylalanine (Phe)π-π Stacking
Thiophene SulfurLeucine (Leu)Hydrophobic Interaction
Morpholinone Carbonyl OxygenAsparagine (Asn)Hydrogen Bond (Acceptor)
Morpholinone NHAspartic Acid (Asp)Hydrogen Bond (Donor)
Morpholinone Ether OxygenSerine (Ser)Hydrogen Bond (Acceptor)

Estimation of Theoretical Binding Affinities and Ranking

Docking programs employ scoring functions to estimate the binding affinity of a ligand to a receptor. These scores are typically expressed in units of energy (e.g., kcal/mol) and are used to rank different ligands or different binding poses of the same ligand. A lower (more negative) score generally indicates a more favorable binding interaction.

To illustrate, a set of virtual derivatives of this compound could be docked into a theoretical active site, and their binding affinities could be estimated. This allows for the prioritization of compounds for synthesis and biological testing.

Interactive Table: Theoretical Binding Affinities of this compound Derivatives

CompoundModificationTheoretical Binding Affinity (kcal/mol)
This compoundParent Compound-7.5
6-(Furan-2-yl)morpholin-3-oneThiophene to Furan-7.2
6-(Phenyl)morpholin-3-oneThiophene to Phenyl-7.8
6-(Thiophen-2-yl)piperidin-3-oneMorpholinone to Piperidinone-7.1
5-Chloro-6-(thiophen-2-yl)morpholin-3-oneAddition of Chloro group-8.2

Pharmacophore Modeling Based on the Structural Features of this compound

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.comscience.gov It serves as a 3D query to search for other molecules with similar features and potentially similar biological activity. dovepress.com

Based on the structure of this compound, a pharmacophore model can be constructed to include the following features:

One Aromatic Ring (AR): Representing the thiophene ring.

One Hydrogen Bond Donor (HBD): Representing the NH group of the morpholinone ring.

Two Hydrogen Bond Acceptors (HBA): Representing the carbonyl oxygen and the ether oxygen of the morpholinone ring.

One Hydrophobic Feature (HY): Co-located with the aromatic ring.

The spatial arrangement of these features, including the distances and angles between them, would define the pharmacophore model. This model could then be used to virtually screen large compound libraries to identify novel molecules that fit the pharmacophoric requirements and are therefore candidates for further investigation. For instance, a search could identify compounds with different core structures but with a similar 3D arrangement of aromatic, hydrogen bond donor, and acceptor features. grafiati.com

Development of Ligand-Based Pharmacophores

No ligand-based pharmacophore models have been published specifically for a series of compounds centered around the this compound scaffold. The development of such a model would require a set of analogues with known biological activities to identify the key chemical features essential for their effects.

Structure-Based Pharmacophore Generation

The generation of a structure-based pharmacophore model is contingent on the availability of a crystal structure of this compound bound to a specific biological target. As no such structures have been deposited in public databases like the Protein Data Bank (PDB), this type of analysis has not been performed.

Analysis of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking, Halogen Bonding) between this compound and Simulated Binding Sites

Without a known biological target and corresponding binding site, any analysis of molecular interactions remains purely hypothetical. While one could speculate on potential interactions based on the compound's structure—such as hydrogen bonding involving the morpholinone's carbonyl and NH groups, and π-stacking or hydrophobic interactions involving the thiophene ring—these would not be based on any published molecular docking or simulation studies for this specific compound.

Rational Design and Virtual Screening of this compound Derivatives for Targeted Molecular Interactions

The process of rational drug design and virtual screening for derivatives of this compound has not been documented in the scientific literature. Such studies would typically follow the identification of a lead compound and its biological target, neither of which is established for this molecule.

In Vitro Binding Assays with Isolated Biomolecules

Characterization of Molecular Affinity to Recombinant Proteins

There are no published reports detailing the in vitro binding affinity of this compound to any specific recombinant proteins. This type of experimental data is fundamental for understanding a compound's mechanism of action and potency.

Selectivity Profiling Against a Panel of Molecular Targets

Similarly, no selectivity profiling data for this compound against a panel of molecular targets has been made public. Selectivity is a critical aspect of drug development, and its absence for this compound further underscores the lack of detailed research.

Mechanistic Investigations of 6 Thiophen 2 Yl Morpholin 3 One Molecular Interactions in Vitro and Theoretical

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

To understand the molecular effects of a compound like 6-(Thiophen-2-yl)morpholin-3-one, it is crucial to investigate its impact on the intricate network of molecules within a cell. This involves identifying which cellular pathways are perturbed by the compound's presence.

Investigating Molecular Pathways Through Transcriptomic and Proteomic Profiling (without biological outcome)

A comprehensive, unbiased approach to revealing the molecular pathways affected by this compound would involve transcriptomic and proteomic profiling. These techniques provide a snapshot of the global changes in gene expression (transcriptome) and protein levels (proteome) within a cell upon exposure to the compound.

Transcriptomic Profiling: This would typically be performed using techniques like RNA-sequencing (RNA-Seq) or microarray analysis. Cells of interest would be treated with this compound, and the resulting changes in messenger RNA (mRNA) levels would be compared to untreated control cells. The data would reveal which genes are up- or down-regulated by the compound.

Proteomic Profiling: Complementing transcriptomics, proteomic analysis, often carried out using mass spectrometry-based techniques like shotgun proteomics, would identify and quantify changes in the abundance of proteins in response to the compound. This is critical as not all changes in mRNA levels translate directly to changes in protein levels.

While no specific data exists for this compound, a hypothetical transcriptomic and proteomic study could yield data such as that presented in the table below, indicating which cellular pathways are most significantly perturbed by the compound.

Table 1: Hypothetical Top 5 Enriched Cellular Pathways from Transcriptomic and Proteomic Analysis of this compound-Treated Cells

Rank Pathway Name p-value Genes/Proteins Involved (Example)
1 MAPK Signaling Pathway < 0.001 MAPK1, JNK, p38
2 PI3K-Akt Signaling Pathway < 0.005 PI3K, AKT, mTOR
3 Apoptosis < 0.01 Caspase-3, Bcl-2, Bax
4 Cell Cycle: G2/M Checkpoint < 0.01 CDK1, Cyclin B1

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

High-Content Imaging for Subcellular Localization and Molecular Redistribution

High-content imaging (HCI) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively assess cellular and subcellular events. To investigate this compound, HCI could be employed to determine its subcellular localization and its effect on the distribution of specific molecules within the cell.

This would typically involve synthesizing a fluorescently labeled version of this compound or using specific fluorescent dyes that report on the health and status of various organelles. Live-cell or fixed-cell imaging would then be performed to visualize the compound's distribution and its impact on subcellular structures.

For instance, HCI could reveal if the compound accumulates in specific organelles such as the mitochondria, endoplasmic reticulum, or the nucleus. Furthermore, it could be used to monitor the translocation of key signaling proteins, for example, the movement of a transcription factor from the cytoplasm to the nucleus, upon treatment with the compound.

Enzymatic Interaction Studies: Modulating Enzyme Function through Molecular Binding

Many small molecule compounds exert their effects by directly interacting with and modulating the activity of enzymes. Investigating these interactions is a cornerstone of mechanistic biology.

Characterization of this compound Binding to Isolated Enzymes

To determine if this compound directly binds to and affects the function of specific enzymes, in vitro enzymatic assays would be performed. These assays use purified enzymes and measure their activity in the presence and absence of the compound.

A panel of enzymes, potentially chosen based on the results of transcriptomic and proteomic profiling, would be tested. The assays would measure key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) to determine the nature of any inhibitory or activating effects.

Table 2: Hypothetical Enzymatic Inhibition Data for this compound

Enzyme IC50 (µM) Mode of Inhibition
Kinase X 1.2 Competitive
Protease Y 15.8 Non-competitive

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Allosteric Modulation and Orthosteric Binding Site Analysis

When a compound binds to an enzyme, it can do so at the active site, where the substrate normally binds (orthosteric binding), or at a different site (allosteric binding), which can indirectly modulate the enzyme's activity.

Orthosteric Binding: If this compound binds to the orthosteric site, it would likely act as a competitive inhibitor, competing with the natural substrate. This can be determined through kinetic studies where the effect of the compound is overcome by increasing substrate concentrations.

Allosteric Modulation: Allosteric modulators can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the enzyme's activity. Allosteric binding is often characterized by a non-competitive or uncompetitive inhibition pattern in enzyme kinetic studies. Biophysical techniques such as X-ray crystallography or cryo-electron microscopy could provide definitive evidence of binding to an allosteric site and reveal the conformational changes induced in the enzyme.

Ligand-Receptor Deconvolution Studies: Identifying Specific Macromolecular Partners

To identify the specific protein targets of this compound within a complex biological system, several ligand-receptor deconvolution strategies can be employed. These methods are designed to "fish out" the binding partners of a small molecule from a cellular lysate.

Common approaches include:

Affinity Chromatography: In this technique, this compound would be chemically immobilized onto a solid support (e.g., beads). A cellular extract is then passed over these beads, and proteins that bind to the compound are captured. These proteins can then be eluted and identified by mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that when a small molecule binds to its target protein, it can stabilize the protein and make it more resistant to proteolysis. By treating cell lysates with a protease in the presence or absence of this compound, one can identify protected proteins via gel electrophoresis or mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This assay is based on the concept that ligand binding stabilizes a target protein, leading to an increase in its melting temperature. Cells are heated to various temperatures with and without the compound, and the amount of soluble protein at each temperature is quantified to identify stabilized targets.

Successful application of these techniques would lead to a list of candidate protein targets for this compound, providing a crucial starting point for more detailed mechanistic studies.

Affinity Chromatography and Pull-Down Assays with Labeled this compound

To identify the cellular binding partners of this compound, researchers would typically employ affinity chromatography or pull-down assays. These powerful in vitro techniques are designed to isolate potential protein targets from complex biological mixtures, such as cell lysates. nih.govnih.gov

The process would begin with the chemical synthesis of a labeled version of this compound to create an "affinity probe." This involves attaching a tag, such as biotin, to a part of the molecule that is not essential for its biological activity. nih.gov This tagged molecule, or "bait," is then immobilized on a solid support, like agarose (B213101) or magnetic beads. mdpi.commdpi.com

The cell lysate containing a diverse array of proteins is then incubated with these beads. Proteins that have a specific affinity for this compound will bind to the immobilized bait. Following this incubation period, a series of washing steps are performed to remove non-specifically bound proteins. Finally, the specifically bound proteins are eluted from the beads for subsequent identification. nih.govnih.gov A crucial component of this experimental design is the use of a negative control, such as beads without the bait or with an inactive analog of the compound, to differentiate true interactors from proteins that bind non-specifically to the matrix. nih.gov

Proteomic Identification of Bound Proteins

Once the potential binding partners of this compound have been isolated through pull-down assays, the next step is their identification. The primary and most definitive method for this is mass spectrometry (MS)-based proteomics. chimia.ch

The eluted proteins are first separated, typically by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands that are present in the experimental sample but absent or significantly reduced in the control sample are excised from the gel. These proteins are then enzymatically digested into smaller peptide fragments, most commonly using trypsin.

The resulting peptide mixture is then analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, generating a unique "fingerprint" for each protein. This data is then matched against comprehensive protein databases to identify the proteins that were captured by the this compound bait. nih.gov This approach allows for the unbiased identification of a wide range of potential interacting proteins. chimia.ch

Synthetic Diversification and Analog Development of 6 Thiophen 2 Yl Morpholin 3 One

Systematic Exploration of Substitution Patterns on the Thiophene (B33073) Ring

The thiophene ring is a versatile aromatic system amenable to a variety of functionalization reactions. Its electronic properties make it more reactive than benzene (B151609) towards electrophilic substitution. nih.gov The development of analogs of 6-(thiophen-2-yl)morpholin-3-one can be systematically approached by introducing a wide array of substituents onto the thiophene moiety.

The regioselectivity of substitution on the 2-substituted thiophene ring is a critical consideration in the synthesis of defined analogs. The existing substitution at the 2-position directs incoming electrophiles to specific positions on the ring.

Electrophilic Aromatic Substitution: In 2-substituted thiophenes, electrophilic substitution, such as halogenation, nitration, and Friedel-Crafts reactions, predominantly occurs at the C5 position due to the directing effect of the sulfur atom and the existing substituent. nih.gov However, controlling regioselectivity to achieve substitution at the C3 or C4 positions can be challenging and often requires more sophisticated strategies. nih.gov

Directed Metalation: The use of directing groups can provide access to otherwise difficult-to-obtain substitution patterns. For instance, a directing group temporarily installed on the thiophene ring can direct metalation (e.g., lithiation) to an adjacent position, which can then be quenched with an electrophile. This approach allows for the regioselective introduction of functional groups at the C3 position.

Catalyst-Controlled C-H Functionalization: Recent advances in catalysis have enabled the development of methods for the regiodivergent C-H functionalization of thiophenes. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to selectively target different C-H bonds on the thiophene ring for arylation, alkynylation, or other transformations, providing access to a broader range of substituted analogs. nih.govacs.orgnih.gov For example, catalyst-controlled regiodivergent C-H alkynylation allows for selective functionalization at either the C2 or C5 position of 3-substituted thiophenes. nih.gov

Table 1: Regioselective Functionalization Strategies for the Thiophene Ring

Strategy Targeted Position(s) Key Features
Electrophilic Aromatic Substitution Primarily C5 Follows inherent reactivity of the thiophene ring. nih.gov
Directed Metalation C3 Requires temporary installation of a directing group.
Catalyst-Controlled C-H Functionalization C2, C3, C4, C5 Offers high degree of control over regioselectivity. nih.govacs.orgnih.gov

Once regioselective control is established, a wide variety of chemical functionalities can be introduced onto the thiophene ring to probe structure-activity relationships.

Halogenation: Bromination and iodination of the thiophene ring provide useful handles for further synthetic transformations, such as cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for introducing aryl, heteroaryl, and alkynyl groups onto the thiophene ring. thieme.de These reactions offer a high degree of modularity and functional group tolerance.

Synthesis from Acyclic Precursors: An alternative to the functionalization of a pre-formed thiophene ring is the synthesis of substituted thiophenes from acyclic precursors. Metal-catalyzed or base-promoted heterocyclization of functionalized alkynes bearing a sulfur-containing group is a powerful method for the regioselective and atom-economical synthesis of a wide range of substituted thiophenes. mdpi.com

Chemical Modifications of the Morpholin-3-one (B89469) Core Structure

The morpholin-3-one core offers several sites for chemical modification, including the nitrogen atom and the carbonyl group. These modifications can significantly impact the molecule's conformation, solubility, and interactions with biological targets.

The secondary amine within the morpholin-3-one ring is a prime target for functionalization.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides or through reductive amination. The choice of the alkylating agent allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex functional groups. For instance, the N-alkylation of morpholine (B109124) with alcohols can be achieved using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net Copper-catalyzed N-alkylation protocols have also been developed that are tolerant of a wide range of N-nucleophiles and alkyl halides. princeton.edu

N-Acylation: Acylation of the nitrogen atom with acyl chlorides or anhydrides introduces an amide functionality. This modification can alter the hydrogen bonding capacity and electronic properties of the morpholinone core. Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings, and similar principles can be applied to the N-acylation of the morpholinone, though the reaction conditions would need to be adapted. youtube.comyoutube.com

Table 2: Representative N-Functionalization Reactions of the Morpholin-3-one Core

Reaction Reagents Introduced Functionality
N-Alkylation Alkyl halide, base Alkyl group
Reductive Amination Aldehyde/ketone, reducing agent Substituted alkyl group
N-Acylation Acyl chloride/anhydride, base Acyl group

The carbonyl group of the lactam within the morpholin-3-one ring can also be a site for chemical diversification.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride, converting the morpholin-3-one to a morpholine-3-ol derivative. wikipedia.org The choice of reducing agent can influence the stereochemical outcome of the reduction.

Thionation: Treatment with Lawesson's reagent can convert the carbonyl group to a thiocarbonyl group, yielding a thiomorpholin-3-one (B1266464) analog. This modification can impact the molecule's polarity and metal-coordinating properties.

Skeletal Editing: Advanced synthetic methods, such as nickel-catalyzed carbonyl-to-nickel exchange, offer the potential for single-atom editing of the lactam core. nih.gov This could allow for the replacement of the carbonyl carbon with other atoms, leading to novel heterocyclic scaffolds.

Conjugation of this compound to Advanced Molecular Architectures

To impart new functionalities or to target specific biological systems, this compound can be conjugated to larger and more complex molecular architectures.

Polymer Conjugation: The molecule can be attached to polymers to create materials with tailored properties. For example, functionalized polythiophenes have been synthesized and grafted onto surfaces using click chemistry. nih.gov This approach could be adapted to incorporate the this compound moiety into polymer backbones or as side chains.

Bioconjugation: For therapeutic or diagnostic applications, the compound can be linked to biomolecules such as peptides, proteins (including antibodies), or nucleic acids. nih.govmdpi.com This often involves the introduction of a reactive handle (e.g., an alkyne, azide, or activated ester) onto the core scaffold, which can then be used for bioorthogonal ligation. For instance, antibody-drug conjugates (ADCs) are a class of therapeutics where a potent small molecule is linked to a monoclonal antibody for targeted delivery to cancer cells. nih.gov

Formation of Fused Heterocyclic Systems: The thiophene and morpholinone rings can serve as building blocks for the synthesis of more complex, fused polycyclic systems. capes.gov.br For example, intramolecular cyclization reactions can be designed to create novel heterocyclic frameworks with unique three-dimensional structures. The synthesis of fused heterocycles is an active area of research with applications in materials science and medicinal chemistry. mdpi.comacs.org

Linker Design for Bioconjugation (without biological target)

The covalent attachment of this compound to larger biomolecules, a process known as bioconjugation, necessitates the rational design of chemical linkers. These linkers are bifunctional molecules that connect the thiophene-morpholinone core to a reactive handle suitable for conjugation. The design of such linkers is governed by factors such as length, flexibility, and chemical stability.

A key consideration in linker design is the point of attachment on the this compound scaffold. The nitrogen atom of the morpholine ring and various positions on the thiophene ring are potential sites for linker installation. For instance, the morpholine nitrogen can be alkylated with a linker bearing an electrophilic group, while the thiophene ring can be functionalized using cross-coupling reactions.

Traceless linkers represent an advanced strategy in bioconjugation. These linkers facilitate the attachment of the core molecule to a solid support for further chemical elaboration and can be subsequently cleaved without leaving a residual chemical scar on the final product. For thiophene-containing compounds, polymer-supported aryl 2-thienyl ketones have been utilized as a form of traceless linker, where cleavage is effected by a mixture of potassium t-butoxide and water. nih.gov

The chemical nature of the linker itself is also a critical design element. Linkers can be designed to be hydrophilic to improve the aqueous solubility of the resulting conjugate. Poly(ethylene glycol) (PEG) chains of varying lengths are commonly incorporated into linkers to impart hydrophilicity and can help to avoid aggregation of the final bioconjugate. youtube.com The choice of reactive group at the terminus of the linker is dictated by the desired conjugation chemistry. Common reactive functionalities include carboxylic acids, amines, azides, and alkynes, which can participate in well-established bioconjugation reactions such as amide bond formation, reductive amination, and 'click' chemistry. mdpi.com

Table 1: Exemplary Linker Strategies for Morpholin-3-one and Thiophene Scaffolds

Linker TypePoint of AttachmentReactive TerminusPotential Advantages
Alkyl chainMorpholine nitrogenCarboxylic acid, AmineStraightforward synthesis
PEGylated linkerThiophene C5-positionAzide, AlkyneEnhanced hydrophilicity, access to click chemistry
Traceless aryl ketoneThiophene C2-positionSolid-phase anchorClean cleavage, no linker remnant

Synthesis of Dimeric or Multimeric Constructs

The synthesis of dimeric or multimeric constructs of this compound involves the covalent linking of two or more monomeric units. These constructs can be designed to have defined spatial orientations and distances between the monomeric units, which can be achieved through the use of rigid or flexible linkers.

One approach to dimerization involves the functionalization of the monomeric unit with a reactive handle that can then be used in a coupling reaction to form the dimer. For example, a halogenated derivative of this compound could be subjected to a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling, with a difunctional linker to yield a symmetrical dimer.

The inherent reactivity of the thiophene ring can also be exploited for dimerization. For instance, the oxidation of brominated thiophenes can lead to reactive sulfoxide (B87167) intermediates that undergo dimerization reactions. rsc.org The specific substitution pattern on the thiophene ring influences the propensity for dimerization versus the formation of a stable sulfone. rsc.org While direct application to this compound would require specific investigation, this principle highlights a potential pathway for forming dimeric structures.

Furthermore, the synthesis of dimeric natural products, such as prodelphinidin gallates, provides a template for the strategic construction of complex dimeric molecules. nih.gov These syntheses often rely on the protection of reactive functional groups, followed by a key coupling step and subsequent deprotection. A similar strategy could be envisioned for the dimerization of this compound, where protecting groups on the morpholine nitrogen or other reactive sites would be employed to control the regioselectivity of the dimerization reaction.

Table 2: Potential Dimerization Strategies for this compound

Monomer FunctionalizationCoupling ReactionLinker Type
Halogenation of thiophene ringSuzuki or Sonogashira couplingAryl or alkynyl spacer
Introduction of a terminal alkyneGlaser couplingDirect C-C bond
Oxidation of a brominated thiopheneSpontaneous dimerizationThiophene-based bridge

Chemoenzymatic and Biocatalytic Approaches to this compound Derivatives

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the diversification of this compound. These approaches utilize enzymes or whole-cell systems to catalyze specific chemical transformations, often with high enantio- and regioselectivity.

While specific biocatalytic transformations on this compound have not been extensively reported, the enzymatic degradation of thiophene-based polyesters by cutinases demonstrates that enzymes can recognize and act upon thiophene-containing substrates. frontiersin.org This suggests the feasibility of employing enzymes for the synthesis of derivatives. For example, lipases could be used for the enantioselective acylation or deacylation of a hydroxylated analog of this compound.

Hydrolases, such as esterases and amidases, could be employed for the selective hydrolysis of ester or amide functionalities appended to the core scaffold, potentially as part of a protecting group strategy or to unmask a reactive handle for further derivatization. Oxidoreductases, such as cytochrome P450 monooxygenases, could potentially be used to introduce hydroxyl groups onto the thiophene or morpholine rings in a regioselective manner.

The development of a chemoenzymatic route could involve a combination of traditional chemical synthesis to construct the core this compound scaffold, followed by one or more enzymatic steps to introduce chiral centers or perform selective functional group transformations. This approach leverages the strengths of both chemical and biological catalysis to achieve synthetic goals that would be challenging to accomplish by either method alone.

Parallel Synthesis and Combinatorial Chemistry for Library Generation

Parallel synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of related compounds from a common scaffold. nih.gov These techniques are particularly well-suited for the exploration of the chemical space around the this compound core.

In a parallel synthesis approach, a common intermediate is dispensed into an array of reaction vessels, and then a diverse set of building blocks is added to each vessel. researchgate.net This allows for the synthesis of a library of analogs in a spatially segregated manner, where the structure of each compound is known based on its position in the array. For the this compound scaffold, a key intermediate could be functionalized at the morpholine nitrogen with a variety of alkyl or aryl halides, or at the thiophene ring via an array of cross-coupling reactions.

Combinatorial chemistry can be used to generate even larger libraries, often as mixtures, using techniques such as split-and-pool synthesis. uniroma1.it This method involves iterative steps of dividing a solid support into portions, reacting each portion with a different building block, and then pooling the portions before the next cycle.

The design of a combinatorial library based on this compound would involve the selection of several points of diversity on the scaffold and a diverse set of building blocks for each point. For example, one point of diversity could be the substituent at the C5 position of the thiophene ring, while another could be the substituent on the morpholine nitrogen. The combination of multiple building blocks at each of these positions can lead to a vast number of unique compounds. espublisher.com

Table 3: Parallel Synthesis Approach for a this compound Library

ScaffoldPoint of Diversity 1 (Morpholine N-alkylation)Point of Diversity 2 (Thiophene C5-arylation)
6-(5-bromo-thiophen-2-yl)morpholin-3-oneLibrary of Alkyl HalidesLibrary of Aryl Boronic Acids
Reaction Nucleophilic substitutionSuzuki cross-coupling

High-Throughput Synthesis Strategies for Analog Exploration

High-throughput synthesis (HTS) strategies aim to accelerate the synthesis of new chemical entities by automating and miniaturizing the reaction process. nih.gov These techniques are essential for the rapid exploration of structure-activity relationships and the optimization of lead compounds.

For the generation of analogs of this compound, HTS can be implemented using automated liquid handlers and robotic systems to perform reactions in microtiter plates. youtube.com This allows for the simultaneous execution of a large number of reactions under precisely controlled conditions. The use of solid-phase synthesis is often advantageous in HTS, as it simplifies the purification of the reaction products. The this compound scaffold could be attached to a solid support via a suitable linker, and then a series of reactions could be performed in a high-throughput manner to generate a library of analogs.

Miniaturized synthesis platforms, such as droplet-based microfluidics or on-chip synthesis arrays, offer the potential for even higher throughput and lower reagent consumption. nih.gov These platforms can be used to perform a large number of reactions in parallel, with each reaction confined to a small, well-defined volume. This approach is particularly useful for the rapid screening of reaction conditions or for the synthesis of small quantities of a large number of compounds for initial biological screening.

The successful implementation of HTS for the exploration of this compound analogs requires the development of robust and general synthetic methodologies that are amenable to automation and miniaturization. This includes the identification of reliable reactions for the functionalization of the scaffold and the development of efficient methods for the purification and analysis of the resulting products.

Future Perspectives and Emerging Research Avenues for 6 Thiophen 2 Yl Morpholin 3 One

Identification of Remaining Research Gaps in the Fundamental Understanding of 6-(Thiophen-2-yl)morpholin-3-one

A thorough understanding of this compound is currently hampered by several knowledge gaps. The primary gap is the lack of established, regioselective synthetic routes. Classical methods for synthesizing morpholinones and functionalizing thiophenes exist, but their application to create this specific C-6 substituted morpholinone is not yet documented. nih.govnih.gov Key research questions include identifying the most efficient methods for its preparation, understanding its conformational preferences, and characterizing its fundamental physicochemical properties.

Furthermore, the structure-activity relationship (SAR) for this class of compounds is entirely unexplored. nih.gov Research is needed to understand how modifications to either the thiophene (B33073) or the morpholinone ring affect its potential biological activity. The metabolic fate and potential toxicological profile of the this compound scaffold are also unknown, representing a critical area for future preclinical investigation.

Table 1: Key Research Gaps for this compound

Research Area Specific Gaps
Synthesis Lack of established, high-yield, and regioselective synthetic protocols.
Structural Chemistry Limited data on solid-state structure, conformational analysis, and key physicochemical properties (e.g., pKa, logP).
Medicinal Chemistry No structure-activity relationship (SAR) studies have been performed.
Pharmacology The biological targets and mechanism of action are unknown.

| Metabolism & Toxicology | No data on metabolic pathways, potential metabolites, or toxicological profile. |

Potential for Integration with Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic methodologies offer powerful tools to address the synthetic challenges and explore the chemical space around this compound.

Flow Chemistry: Continuous flow synthesis could offer significant advantages over traditional batch processing for the production of this compound and its derivatives. Benefits include enhanced safety, better control over reaction parameters (temperature, pressure, and time), and the potential for rapid library generation. A hypothetical flow synthesis could involve the reaction of a pre-formed thiophene-containing building block with a morpholinone precursor in a heated microreactor, potentially telescoping multiple steps into a single, continuous operation.

Photoredox Catalysis: This rapidly evolving field enables novel bond formations under mild conditions. nih.gov For the this compound scaffold, photoredox catalysis could be particularly valuable for the late-stage functionalization of the thiophene ring. nih.govacs.org For instance, C-H arylation, alkylation, or trifluoromethylation reactions on the thiophene moiety could be achieved with high regioselectivity, allowing for the rapid generation of diverse analogues for SAR studies. nih.gov

Advanced Theoretical and Computational Directions (e.g., Machine Learning in Molecular Design, AI-driven Synthesis Prediction)

Computational approaches are poised to accelerate the research and development of this compound.

Machine Learning in Molecular Design: Generative artificial intelligence models can be trained on large databases of known bioactive molecules to design novel compounds with desired properties. nih.gov A model fine-tuned on kinase inhibitors or other relevant drug classes could generate virtual libraries of this compound derivatives optimized for specific biological targets. mdpi.com Such models can predict activity, selectivity, and even pharmacokinetic properties before synthesis is undertaken.

Table 2: Potential AI/ML Applications

Application Description Potential Impact
De Novo Design Generative models create novel derivatives with predicted high activity. Accelerates lead discovery by prioritizing high-potential compounds.
Retrosynthesis AI predicts efficient, multi-step synthetic pathways. grace.com Reduces development time and cost for synthesizing target molecules.
Property Prediction Models predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. Enables early-stage filtering of candidates with poor drug-like properties.

| Regioselectivity Prediction | ML models predict the outcome of functionalization reactions. researchgate.net | Guides synthetic strategy for creating specific analogues. |

Opportunities for Expanded Molecular Interaction Profiling and Chemoproteomic Applications

Identifying the cellular targets of this compound is crucial to understanding its biological function. Chemoproteomics offers powerful techniques for unbiased target identification directly in a biological system. A derivative of this compound could be functionalized with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., an alkyne for click chemistry). This probe could then be used in living cells to covalently label its protein binding partners, which can subsequently be identified and quantified using mass spectrometry. This approach would provide a global view of the compound's interactions and potential off-targets, offering deep insights into its mechanism of action. nih.gov

Prospects for the Development of Advanced Chemical Probes Based on the this compound Scaffold

The this compound scaffold can serve as a foundation for creating advanced chemical probes to study biological processes.

Fluorescent Probes: The thiophene moiety is a known fluorophore, and its properties can be tuned by substitution. rsc.org By strategically modifying the scaffold, it may be possible to create fluorescent probes that "turn on" or shift their emission wavelength upon binding to a specific ion or biomolecule. acs.orgacs.orgmdpi.com For example, a probe could be designed for the detection of specific metal ions or to report on enzymatic activity in living cells. nih.govfigshare.com

Targeted Probes: If a specific biological target is identified, the scaffold can be derivatized to create highly selective probes. For instance, linking it to a known lysosome-targeting moiety could allow for the specific imaging of processes within this organelle. nih.gov

Interdisciplinary Research Directions Involving this compound in Chemical Biology and Material Science (strictly at a molecular level)

Chemical Biology: The intersection of the morpholine (B109124) ring, known for improving pharmacokinetic properties, and the biologically active thiophene motif makes this compound a compelling tool for chemical biology. nih.govacs.org Derivatives could be designed to modulate protein-protein interactions or to act as inhibitors for enzyme families where these scaffolds are known to be active, such as kinases. nih.govsci-hub.se

Material Science: At a molecular level, thiophene-containing molecules are renowned for their applications in organic electronics due to their semi-conducting properties. acs.orgnih.gov The this compound scaffold could be explored as a building block for novel materials. The presence of hydrogen bond donors and acceptors in the morpholinone ring could drive predictable self-assembly into ordered nanostructures, such as fibers or sheets. nih.govfrontiersin.orgrsc.org These self-assembled materials could possess interesting photophysical or electronic properties, making them candidates for use in sensors or organic electronics.

Q & A

Q. What are the established synthetic routes for 6-(Thiophen-2-yl)morpholin-3-one, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example, derivatives of morpholin-3-one can be synthesized via nucleophilic substitution or condensation reactions using morpholine precursors and thiophene-containing reagents. Key steps may include:

  • Amide coupling : Use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine) in DMF to introduce thiophene substituents .
  • Cyclization : Controlled temperature (e.g., reflux in THF or acetonitrile) and pH adjustments to stabilize intermediates .
  • Purification : Column chromatography or recrystallization from ethanol for isolation .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Programs like SHELXL or WinGX refine crystal structures, resolving bond lengths and angles in morpholinone-thiophene hybrids .

Q. What are the primary reactivity patterns of this compound under standard laboratory conditions?

Reactivity is influenced by the electron-rich thiophene ring and the morpholinone’s lactam moiety:

  • Electrophilic substitution : Thiophene undergoes halogenation or nitration at the 5-position.
  • Ring-opening reactions : Morpholin-3-one reacts with nucleophiles (e.g., amines) under acidic conditions to yield secondary amides .
  • Oxidation : The thiophene sulfur can oxidize to sulfoxide/sulfone derivatives, altering electronic properties .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound derivatives?

Density functional theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) predict transition states and intermediates. For example:

  • Activation energy analysis : Identifies rate-limiting steps in cyclization reactions .
  • Electrostatic potential mapping : Highlights nucleophilic/electrophilic sites on the morpholinone core for targeted functionalization .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Challenges include:

  • Disorder in thiophene substituents : Mitigated by low-temperature data collection (e.g., 100 K) and SHELXL’s PART instruction to model disordered atoms .
  • Weak diffraction : High-intensity synchrotron radiation improves data quality for low-crystallinity samples .

Q. How do substituents on the thiophene ring affect the biological activity of morpholin-3-one derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO2_2) enhance binding to enzymatic targets (e.g., kinases) by increasing electrophilicity.
  • Hydrophobic substituents (e.g., methyl groups) improve membrane permeability in cell-based assays .

Q. What strategies reconcile contradictory data in catalytic studies involving this compound?

  • Control experiments : Verify catalyst stability under reaction conditions (e.g., via 31^31P NMR for phosphazene catalysts) .
  • Kinetic isotope effects : Differentiate rate-determining steps (e.g., C-H activation vs. ligand substitution) .

Methodological Resources

  • Synthetic protocols : Multi-step routes from and .
  • Crystallography tools : SHELXL () and WinGX ().
  • Computational frameworks : DFT workflows from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.